Methyl docosahexaenoate is a methyl ester of docosahexaenoic acid, a polyunsaturated fatty acid belonging to the omega-3 family. This compound is significant due to its presence in various marine oils and its potential health benefits, particularly in cardiovascular health, neurological function, and anti-inflammatory effects. It is synthesized from docosahexaenoic acid through a process known as transesterification, where fatty acids are converted into their corresponding methyl esters.
Methyl docosahexaenoate is primarily derived from natural sources rich in docosahexaenoic acid, such as fish oils (e.g., salmon, mackerel) and algal oils. These sources are significant for dietary supplements and functional foods aimed at enhancing omega-3 fatty acid intake.
Methyl docosahexaenoate falls under the classification of fatty acid methyl esters. It is categorized as a polyunsaturated fatty acid due to the presence of multiple double bonds in its carbon chain.
The synthesis of methyl docosahexaenoate typically involves several methods:
Methyl docosahexaenoate has the following molecular structure:
Methyl docosahexaenoate can participate in various chemical reactions:
The reaction conditions for these transformations vary significantly:
The biological effects of methyl docosahexaenoate are largely attributed to its role as a precursor for bioactive lipids involved in cellular signaling pathways. Upon ingestion, it can be incorporated into cell membranes where it influences fluidity and function.
Research indicates that dietary intake of methyl docosahexaenoate correlates with improved cognitive function and reduced risk of neurodegenerative diseases .
Relevant analyses show that methyl docosahexaenoate exhibits stability under normal storage conditions but may degrade upon prolonged exposure to heat or light .
Methyl docosahexaenoate has several scientific uses:
The systematic IUPAC name for methyl docosahexaenoate is methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate, reflecting its 22-carbon chain (docosane), six double bonds, and methyl ester group. The "Z" notation specifies the cis configuration of all double bonds. The compound is classified as an omega-3 polyunsaturated fatty acid methyl ester (PUFA-FAME) due to the position of the first double bond at carbon 4 (counting from the methyl terminus), placing it three carbons from the omega end (n-3) [2] [6] [10].
Alternative nomenclature includes:
Table 1: Systematic and Common Synonyms
Systematic Name | Common Synonyms | Registry Numbers |
---|---|---|
Methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | Methyl DHA | 2566-90-7 (CAS) |
DHA methyl ester | 4926803 (ChemSpider) | |
all-cis DHA methyl ester | MFCD00673450 (MDL) |
The six double bonds are unequivocally positioned at carbons 4-5, 7-8, 10-11, 13-14, 16-17, and 19-20, with exclusively cis (Z) stereochemistry. This configuration induces pronounced chain bending (≈120° per cis bond), restricting molecular rotation and conferring a compact, helical topology. The all-cis geometry was first deduced in 1953 through oxidative cleavage studies and infrared spectroscopy of methyl docosahexaenoate isolated from hog brain phosphatides, which confirmed the absence of trans isomers [1] [6]. Modern validation via nuclear magnetic resonance (NMR) and X-ray crystallography corroborates that the cis bonds sterically hinder crystallization, maintaining the compound as a liquid at room temperature [6] [10].
The molecular formula C₂₃H₃₄O₂ signifies 23 carbons, 34 hydrogens, and two oxygen atoms, with a monoisotopic mass of 342.2559 Da and an average mass of 342.51 g/mol. Mass spectrometric analysis reveals characteristic fragmentation patterns:
Table 2: Mass Spectrometric Profile
Ion m/z | Assignment | Relative Abundance (%) |
---|---|---|
342.3 | [M]⁺ | 5.2 |
108.1 | C₇H₈⁺ | 100 |
74.0 | C₃H₆O₂⁺ (ester rearrangement) | 88.5 |
67.1 | C₅H₇⁺ (polyene fragment) | 42.3 |
Methyl docosahexaenoate and unesterified DHA (C₂₂H₃₂O₂) share identical unsaturation patterns but exhibit critical differences in reactivity, polarity, and biochemical behavior:
Chemical Stability: The methyl ester form resists autoxidation better than free DHA. Free DHA’s carboxylic acid group facilitates proton dissociation (pKa ≈4.8), increasing susceptibility to radical-mediated peroxidation at bis-allylic sites (C7, C10, C13, C16). Methylation neutralizes this effect, reducing carbonyl group reactivity by 40% under accelerated oxidation conditions [3] [8].
Physical Properties: Free DHA has a melting point of -44°C and boiling point of 447°C, while methyl docosahexaenoate is liquid down to -60°C with a lower boiling point of 362°C. The ester’s reduced intermolecular hydrogen bonding lowers viscosity by ≈30% compared to free acid [7] [10].
Biochemical Interactions: Free DHA incorporates directly into phospholipid membranes, serving as a precursor for neuroprotective metabolites (e.g., resolvins). Methyl docosahexaenoate cannot integrate into lipid bilayers without prior hydrolysis but demonstrates superior cell membrane permeability due to its lipophilicity (logP 6.2 vs. 5.8 for DHA). This property enables its use as a tracer for fatty acid uptake studies [7] [8].
Analytical Utility: Gas chromatography (GC) analysis shows methyl docosahexaenoate elutes 8–10 minutes faster than free DHA due to reduced polarity. Its volatility and symmetric peak shape make it preferable for quantitative lipidomics [6] [10].
Table 3: Properties Comparison: DHA vs. Methyl DHA
Property | DHA (Free Acid) | Methyl Docosahexaenoate |
---|---|---|
Molecular Formula | C₂₂H₃₂O₂ | C₂₃H₃₄O₂ |
Molecular Weight | 328.49 g/mol | 342.51 g/mol |
LogP (Octanol-Water) | 5.8 | 6.2 |
Peroxidation Rate (Relative) | 1.0 | 0.6 |
GC Retention Index (HP-5MS) | 2560 | 2270 |
Membrane Incorporation | Yes | No (requires hydrolysis) |